molecular formula C23H24N2O6 B11486318 ethyl 5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate

ethyl 5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B11486318
M. Wt: 424.4 g/mol
InChI Key: HWIRUQWVUMSTGR-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound that features a pyran ring, a pyrrole moiety, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyrrole Moiety: This step may involve a condensation reaction with a pyrrole derivative.

    Attachment of the Trimethoxyphenyl Group: This can be done via a substitution reaction using a trimethoxyphenyl halide.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the production of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4-phenyl-4H-pyran-3-carboxylate: Similar structure but lacks the trimethoxyphenyl group.

    Methyl 5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

Uniqueness

The presence of the trimethoxyphenyl group and the specific ester moiety in this compound may confer unique chemical properties and biological activities compared to similar compounds

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 5-cyano-2-methyl-6-pyrrol-1-yl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C23H24N2O6/c1-6-30-23(26)18-14(2)31-22(25-11-7-8-12-25)16(13-24)19(18)15-9-10-17(27-3)21(29-5)20(15)28-4/h7-12,19H,6H2,1-5H3

InChI Key

HWIRUQWVUMSTGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=C(C(=C(C=C2)OC)OC)OC)C#N)N3C=CC=C3)C

Origin of Product

United States

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